molecular formula C8H6FIN2 B11843409 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

Cat. No.: B11843409
M. Wt: 276.05 g/mol
InChI Key: SCNNABVEEHXIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a halogenated derivative of the imidazo[1,5-a]pyridine scaffold, a heterocyclic system known for its versatility in medicinal chemistry, optoelectronics, and materials science . The compound features a fluorine atom at position 6, an iodine atom at position 1, and a methyl group at position 2.

Properties

Molecular Formula

C8H6FIN2

Molecular Weight

276.05 g/mol

IUPAC Name

6-fluoro-1-iodo-3-methylimidazo[1,5-a]pyridine

InChI

InChI=1S/C8H6FIN2/c1-5-11-8(10)7-3-2-6(9)4-12(5)7/h2-4H,1H3

InChI Key

SCNNABVEEHXIGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2N1C=C(C=C2)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine typically involves the functionalization of the imidazo[1,5-A]pyridine core. One common method is the condensation of 2-aminopyridine with aldehydes, followed by halogenation reactions to introduce the fluorine and iodine atoms .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of metal-catalyzed reactions and environmentally benign synthetic strategies . These methods aim to improve the yield and purity of the final product while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-A]pyridine derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance binding affinity and selectivity towards specific targets. The compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The imidazo[1,5-a]pyridine core allows diverse functionalization. Below is a comparative analysis of key derivatives:

Compound Name Substituents Molecular Weight Key Applications/Findings References
6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine 6-F, 1-I, 3-Me ~307.03 (calc.) Hypothesized applications in medicinal chemistry (e.g., kinase inhibition) or as a heavy-atom derivative for crystallography. Iodo group may enhance halogen bonding. N/A
6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine 6-Br, 3-CF₃ 289.09 Used in coordination chemistry; bromine allows further cross-coupling reactions. CF₃ group enhances lipophilicity and electron-withdrawing effects.
6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine 6-I, 3-CF₃ 312.03 Similar to above, but iodine’s larger atomic radius may improve heavy-atom effects in crystallography or radiopharmaceuticals.
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine 1-(2-pyridyl), 3-(2-OH-phenyl) ~317.35 Potent antibacterial prodrug (MIC₅₀: 0.6–1.4 mg/mL); acts as a cysteine protease inhibitor (Ki: 13.75–99.30 mM). Hydroxyl group aids in hydrogen bonding.
EGFR-Targeting Imidazo[1,5-a]pyridine Derivatives Variable substituents (e.g., aryl, halogens) Varies Three derivatives outperformed erlotinib in binding free energy calculations (-42.3 to -47.8 kcal/mol vs. -38.6 kcal/mol). Fluorine and iodine may enhance target affinity.

Thermodynamic and Kinetic Profiles

  • Binding Thermodynamics : Halogen substituents (F, I, Br) contribute to entropy-driven binding via hydrophobic interactions, as seen in papain inhibitors .
  • Kinetic Stability : Iodine’s larger size may slow metabolic degradation compared to fluorine or methyl groups, extending half-life in biological systems.

Biological Activity

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine is a heterocyclic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine consists of a pyridine ring fused to an imidazole ring, characterized by:

  • A fluorine atom at the 6-position,
  • An iodine atom at the 1-position,
  • A methyl group at the 3-position.

This specific arrangement influences its chemical reactivity and biological properties, making it a candidate for medicinal chemistry applications.

Biological Activity

Research indicates that compounds similar to 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating a broad spectrum of antimicrobial activity.

Table 1: Biological Activities of 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibitors of key metabolic enzymes

The mechanisms underlying the biological activities of 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine are still being elucidated. Studies suggest that it may interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative disease research. The compound's IC50 values indicate potent inhibition comparable to established inhibitors .

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, it was administered to various cancer cell lines. Results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .

Synthesis

The synthesis of 6-fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine can be achieved through several methods. Common synthetic routes include:

  • Halogenation Reactions : Introducing fluorine and iodine atoms via electrophilic aromatic substitution.
  • Cyclization Reactions : Formation of the imidazole ring through condensation reactions involving appropriate precursors.

Table 2: Synthetic Methods for 6-Fluoro-1-iodo-3-methylimidazo[1,5-A]pyridine

MethodDescription
Electrophilic SubstitutionHalogenation of precursor compounds
Condensation ReactionFormation of imidazole through cyclization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.